molecular formula C6H15N B1582414 N-Methylpentylamine CAS No. 25419-06-1

N-Methylpentylamine

Cat. No.: B1582414
CAS No.: 25419-06-1
M. Wt: 101.19 g/mol
InChI Key: UOIWOHLIGKIYFE-UHFFFAOYSA-N
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Description

N-Methylpentylamine: is an organic compound that belongs to the class of aliphatic amines. It is a colorless liquid with a strong, unpleasant odor. The molecular formula of this compound is C6H15N , and its molecular weight is 101.19 g/mol . This compound is used in various chemical reactions and has applications in different scientific fields.

Safety and Hazards

N-Methylpentylamine is a highly flammable liquid and vapor . It causes severe skin burns and eye damage . It may cause respiratory irritation . Containers may explode when heated . Vapors may form explosive mixtures with air . Vapors may travel to the source of ignition and flash back .

Mechanism of Action

Target of Action

N-Methylpentylamine is primarily used as an organic structure-directing agent in the preparation of microporous silicoaluminophosphate (SAPO) molecular sieves . The primary targets of this compound are these molecular sieves, where it helps guide their formation.

Mode of Action

This compound interacts with its targets, the SAPO molecular sieves, by directing their structure during formation . This interaction results in the creation of microporous sieves with a specific structure that is influenced by the presence of this compound.

Biochemical Pathways

Its role in the synthesis of sapo molecular sieves suggests it may influence pathways related to the formation and structuring of these sieves . The downstream effects of this could include changes in the properties and performance of the sieves.

Pharmacokinetics

Given its use in the synthesis of molecular sieves, it’s likely that its bioavailability is primarily determined by its chemical properties, including its molecular weight (10119) and its physical state .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of SAPO molecular sieves with a specific structure . This can have significant implications for the performance of these sieves in various applications.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can potentially affect its ability to direct the structure of SAPO molecular sieves .

Biochemical Analysis

. .

Biochemical Properties

N-Methylpentylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving a range of biochemical processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylpentylamine can be synthesized through several methods. One common method involves the reaction of 1-pentylamine with methyl iodide in the presence of a base such as potassium carbonate . The reaction proceeds via nucleophilic substitution, where the methyl group from methyl iodide replaces one of the hydrogen atoms on the nitrogen atom of 1-pentylamine .

Industrial Production Methods: In industrial settings, this compound is produced through the reductive amination of pentanal with methylamine . This process involves the reduction of the imine intermediate formed from the reaction of pentanal and methylamine, typically using a reducing agent such as sodium cyanoborohydride .

Chemical Reactions Analysis

Types of Reactions: N-Methylpentylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, mild acidic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated compounds, basic conditions.

Major Products Formed:

    This compound oxide: (oxidation)

    This compound hydrochloride: (reduction)

  • Various substituted derivatives (substitution)

Comparison with Similar Compounds

  • N-Methylhexylamine
  • N-Methylbutylamine
  • N-Methylpropylamine

Comparison: N-Methylpentylamine is unique due to its specific carbon chain length and methyl group attached to the nitrogen atom. This structure imparts distinct chemical and physical properties, making it suitable for specific applications compared to its analogs .

Properties

IUPAC Name

N-methylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-3-4-5-6-7-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIWOHLIGKIYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180082
Record name N-Methylpentylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25419-06-1
Record name N-Methylpentylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25419-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylpentylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025419061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylpentylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylpentylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.682
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-Methylpentylamine in the synthesis of Sodium Ibandronate?

A1: this compound is a crucial precursor in the synthesis of Sodium Ibandronate, a medication used to treat osteoporosis. The synthesis process, as described in the research [, ], involves several steps:

    Q2: How does this compound interact with the silicon (001) surface?

    A2: Research [] reveals that this compound interacts with the silicon (001) surface through its nitrogen atom. Being a secondary alkylamine, it forms a bond with the silicon surface by breaking its N-H bond while leaving the N-C bonds intact. This interaction is further characterized by:

      Q3: What spectroscopic data is available for characterizing this compound?

      A3: While the provided research doesn't delve into the complete spectroscopic characterization of this compound, one study [] mentions the use of ¹H NMR and MS to confirm the structure of 3-(N-methyl-N-pentylamino) propanoic acid hydrochloride, a compound derived from this compound. This suggests that similar spectroscopic techniques, including ¹H NMR and MS, can be employed for the characterization of this compound itself.

      Q4: Are there alternative synthesis routes for Sodium Ibandronate that don't involve this compound?

      A4: The provided research focuses on specific synthesis routes for Sodium Ibandronate utilizing this compound [, ]. Further investigation into patent literature and chemical synthesis databases would be needed to identify potential alternative synthesis routes for this compound. Exploring different synthetic strategies could reveal pathways with improved yields, reduced environmental impact, or utilization of more readily available starting materials.

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